molecular formula C14H19N3O4 B5756105 1-[[2-(2-Methyl-1,3-dioxan-2-yl)acetyl]amino]-3-phenylurea

1-[[2-(2-Methyl-1,3-dioxan-2-yl)acetyl]amino]-3-phenylurea

Cat. No.: B5756105
M. Wt: 293.32 g/mol
InChI Key: AAQURUJTJUCVCP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[[2-(2-Methyl-1,3-dioxan-2-yl)acetyl]amino]-3-phenylurea is a synthetic organic compound characterized by its unique structural features This compound contains a 1,3-dioxane ring, a phenylurea moiety, and an acetyl group

Properties

IUPAC Name

1-[[2-(2-methyl-1,3-dioxan-2-yl)acetyl]amino]-3-phenylurea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19N3O4/c1-14(20-8-5-9-21-14)10-12(18)16-17-13(19)15-11-6-3-2-4-7-11/h2-4,6-7H,5,8-10H2,1H3,(H,16,18)(H2,15,17,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AAQURUJTJUCVCP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(OCCCO1)CC(=O)NNC(=O)NC2=CC=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19N3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-[[2-(2-Methyl-1,3-dioxan-2-yl)acetyl]amino]-3-phenylurea typically involves multiple steps. One common synthetic route includes the reaction of 2-methyl-1,3-dioxane with acetyl chloride to form 2-(2-methyl-1,3-dioxan-2-yl)acetyl chloride. This intermediate is then reacted with phenylurea in the presence of a base such as triethylamine to yield the final product .

Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Catalysts and advanced purification techniques like recrystallization or chromatography may also be employed.

Chemical Reactions Analysis

1-[[2-(2-Methyl-1,3-dioxan-2-yl)acetyl]amino]-3-phenylurea undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles like amines or thiols replace specific functional groups.

    Hydrolysis: Acidic or basic hydrolysis can break down the compound into its constituent parts, such as 2-methyl-1,3-dioxane and phenylurea.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, methanol, and ethanol, as well as catalysts like palladium on carbon for hydrogenation reactions.

Scientific Research Applications

1-[[2-(2-Methyl-1,3-dioxan-2-yl)acetyl]amino]-3-phenylurea has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 1-[[2-(2-Methyl-1,3-dioxan-2-yl)acetyl]amino]-3-phenylurea involves its interaction with specific molecular targets and pathways. The compound may inhibit or activate enzymes, receptors, or other proteins, leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .

Comparison with Similar Compounds

1-[[2-(2-Methyl-1,3-dioxan-2-yl)acetyl]amino]-3-phenylurea can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

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